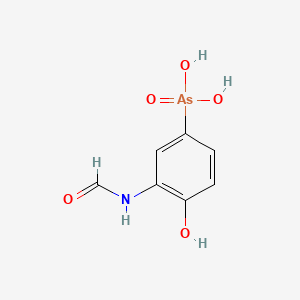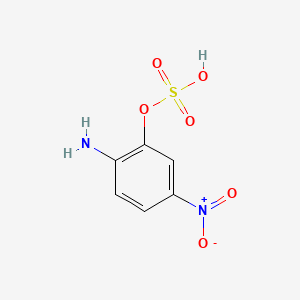
Phenol, 2-amino-5-nitro-, 1-(hydrogen sulfate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 2-amino-5-nitro-, 1-(hydrogen sulfate) is a chemical compound with the molecular formula C6H6N2O6S It is a derivative of phenol, where the phenol ring is substituted with an amino group at the 2-position, a nitro group at the 5-position, and a hydrogen sulfate group at the 1-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-amino-5-nitro-, 1-(hydrogen sulfate) typically involves the nitration of 2-amino phenol followed by sulfonation The nitration process introduces the nitro group at the 5-position of the phenol ring This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions
Industrial Production Methods
In industrial settings, the production of Phenol, 2-amino-5-nitro-, 1-(hydrogen sulfate) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The industrial production also emphasizes safety measures due to the hazardous nature of the reagents involved.
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 2-amino-5-nitro-, 1-(hydrogen sulfate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in various chemical processes.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions due to the presence of the electron-donating amino group and the electron-withdrawing nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amino derivatives.
Substitution: Various substituted phenols depending on the electrophile used.
Applications De Recherche Scientifique
Phenol, 2-amino-5-nitro-, 1-(hydrogen sulfate) has several applications in scientific research:
Chemistry: Used as a reactant in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Comparaison Avec Des Composés Similaires
Phenol, 2-amino-5-nitro-, 1-(hydrogen sulfate) can be compared with other similar compounds such as:
2-Amino-5-nitrophenol: Lacks the hydrogen sulfate group, making it less soluble in water.
2-Hydroxy-4-nitroaniline: Has a different substitution pattern on the phenol ring.
3-Nitro-6-aminophenol: Another isomer with different chemical properties.
The uniqueness of Phenol, 2-amino-5-nitro-, 1-(hydrogen sulfate) lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications.
Propriétés
| 112700-08-0 | |
Formule moléculaire |
C6H6N2O6S |
Poids moléculaire |
234.19 g/mol |
Nom IUPAC |
(2-amino-5-nitrophenyl) hydrogen sulfate |
InChI |
InChI=1S/C6H6N2O6S/c7-5-2-1-4(8(9)10)3-6(5)14-15(11,12)13/h1-3H,7H2,(H,11,12,13) |
Clé InChI |
IHWGANISMYLGDC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])OS(=O)(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Isopropylidenedi-P-phenylenebis[bis[(3-ethyl-3-oxetanyl)methyl]phosphine]](/img/structure/B13764924.png)
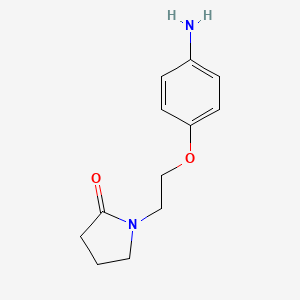

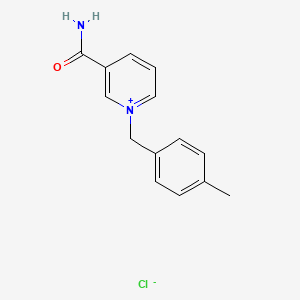
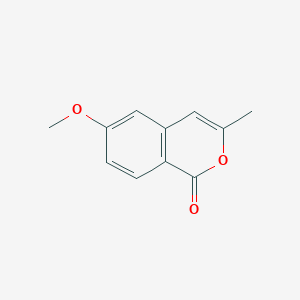
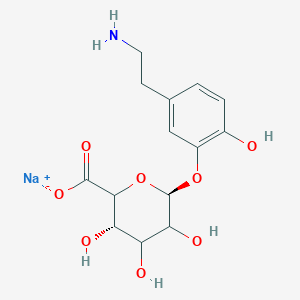
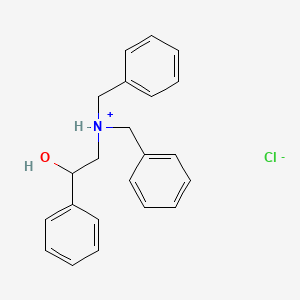

![Phenol, 2-[[[[2-[[(2-hydroxyphenyl)methylene]amino]cyclopentyl]methyl]imino]methyl]-](/img/structure/B13764998.png)
![N-[4-(2-Aminoacetyl)-5-methoxy-2-phenoxyphenyl]-methanesulfonamide](/img/structure/B13765000.png)

